molecular formula C13H20N2O B589513 (4-Benzylmorpholin-2-ylmethyl)methylamine CAS No. 126645-75-8

(4-Benzylmorpholin-2-ylmethyl)methylamine

Cat. No.: B589513
CAS No.: 126645-75-8
M. Wt: 220.316
InChI Key: CNCPNEYAICYKCN-UHFFFAOYSA-N
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Description

(4-Benzylmorpholin-2-ylmethyl)methylamine is a chemical compound with the molecular formula C13H20N2O. It is known for its versatile applications in scientific research, particularly in the fields of chemistry and biology. The compound’s unique structure allows it to be used as a catalyst, reagent, and building block for the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylmorpholin-2-ylmethyl)methylamine typically involves the reaction of morpholine with benzyl chloride, followed by subsequent methylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylmorpholin-2-ylmethyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Sodium hydroxide, potassium carbonate; reactions often conducted in organic solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4-Benzylmorpholin-2-ylmethyl)methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst and reagent in organic synthesis, facilitating the formation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of (4-Benzylmorpholin-2-ylmethyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the benzyl group, used as a solvent and chemical intermediate.

    Benzylamine: Lacks the morpholine ring, commonly used in organic synthesis and as a building block for pharmaceuticals.

    N-Methylmorpholine: Similar structure but with a methyl group instead of the benzyl group, used as a catalyst and reagent in organic chemistry.

Uniqueness

(4-Benzylmorpholin-2-ylmethyl)methylamine is unique due to its combined structural features of both morpholine and benzylamine, providing enhanced reactivity and versatility in various chemical reactions. Its ability to act as a multifunctional reagent makes it particularly valuable in research and industrial applications .

Properties

IUPAC Name

1-(4-benzylmorpholin-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-9-13-11-15(7-8-16-13)10-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCPNEYAICYKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679961
Record name 1-(4-Benzylmorpholin-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126645-75-8
Record name 1-(4-Benzylmorpholin-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Commercially available 2-chloromethyl-4-benzyl morpholine was dissolved in an 8 M solution of NH2Me in EtOH and heated in a glass pressure vessel at 110° C. overnight. The solvent was removed in vacuo, and the compound was used in the next step without further purification. LC/MS m/z: 221.2 (MH+), Rt 0.55 minutes.
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